benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
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Overview
Description
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is a synthetic organic compound known for its versatile applications in various fields. It features a unique structural motif characterized by a trifluorobutane moiety, a chlorosulfonyl group, and a benzyl carbamate unit, making it valuable in organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate typically involves the following steps:
Synthesis of the Trifluorobutane Precursor: : Starting with the synthesis of the 1,1,1-trifluorobutane core, typically derived from fluoroalkylation reactions.
Introduction of the Chlorosulfonyl Group: : This step involves the chlorosulfonation of the trifluorobutane derivative using reagents such as chlorosulfonic acid or sulfuryl chloride.
Formation of Benzyl Carbamate: : Benzylamine is reacted with an appropriate carbonyl compound, followed by a coupling reaction with the previously prepared chlorosulfonylated trifluorobutane derivative.
Industrial Production Methods
On an industrial scale, these reactions are often optimized for efficiency and cost-effectiveness:
Batch Reactors: : Widely used for precise control over reaction conditions.
Flow Chemistry: : Employed for continuous production, improving yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate undergoes various reactions:
Nucleophilic Substitution: : Due to the presence of the chlorosulfonyl group, it readily reacts with nucleophiles like amines and thiols.
Reduction: : The compound can be reduced under specific conditions to remove the chlorosulfonyl group, yielding corresponding reduced derivatives.
Hydrolysis: : In the presence of water or aqueous bases, it can hydrolyze, leading to carbamate cleavage and the formation of benzyl alcohol and related products.
Common Reagents and Conditions
Sodium Hydride: : Used for deprotonation and subsequent nucleophilic substitutions.
Lithium Aluminum Hydride: : Employed for reduction reactions.
Aqueous NaOH or HCl: : Utilized for hydrolysis reactions.
Major Products
Substituted Benzyl Carbamates: : Resulting from nucleophilic substitution.
Dechlorinated Derivatives: : Produced via reduction.
Hydrolyzed Products: : Formed under aqueous conditions, yielding simpler organic molecules.
Scientific Research Applications
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Biology
Biochemical Probes: : Employed in the development of probes for biological assays due to its unique chemical properties.
Medicine
Drug Development: : Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymatic pathways.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The compound's effects are typically mediated by its reactive functional groups:
Chlorosulfonyl Group: : Acts as an electrophile, reacting with nucleophiles in biochemical pathways.
Trifluorobutane Moiety: : Influences molecular interactions due to its electron-withdrawing properties, affecting binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: : Lacks the trifluorobutane and chlorosulfonyl groups, making it less reactive.
N-(Chlorosulfonyl)-1,1,1-trifluorobutane: : Similar in structure but without the carbamate moiety.
Trifluoromethylbenzene Derivatives: : Share the trifluoromethyl group but differ in their functional groups and overall reactivity.
Uniqueness
Multifunctionality: : The combination of trifluorobutane, chlorosulfonyl, and benzyl carbamate groups imparts unique chemical reactivity and versatility, distinguishing it from simpler analogs.
Reactivity Profile: : Enhanced reactivity due to the presence of both electrophilic and nucleophilic sites within the same molecule.
There you have it—an extensive overview of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
Properties
IUPAC Name |
benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAHUUTJKYHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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